

Application of 1,3,5-Tribenzoylbenzene Derivatives in Organic Light-Emitting Diodes (OLEDs)

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Compound of Interest

Compound Name: *1,3,5-Tribenzoylbenzene*

Cat. No.: *B1295284*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

While **1,3,5-tribenzoylbenzene** itself is not a primary material in organic light-emitting diodes (OLEDs), its core structural motif, 1,3,5-triphenylbenzene, serves as a foundational scaffold for a class of highly effective materials. These star-shaped molecules, featuring a central benzene ring symmetrically substituted at the 1, 3, and 5 positions, exhibit exceptional thermal stability, high triplet energy levels, and excellent charge transport properties. These characteristics make them ideal candidates for use as host materials in the emissive layer (EML), as well as components of hole transport layers (HTL) and electron transport layers (ETL) in high-performance OLEDs.

This document provides detailed application notes and experimental protocols for two key derivatives of the 1,3,5-triphenylbenzene framework: 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP), a hole-transporting host material, and 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a widely used electron transport material.

Key Derivatives and Their Roles in OLEDs

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP)

TCP is an electron-rich compound featuring three carbazole units attached to a central benzene ring. This structure imparts excellent hole-transporting capabilities.[\[1\]](#) Its high triplet energy level also makes it a superb host material for phosphorescent emitters, particularly for blue light emission, as it can efficiently facilitate energy transfer to the dopant molecule.[\[2\]](#)

Physicochemical Properties of TCP:

Property	Value	Reference
CAS Number	148044-07-9	[2]
Molecular Formula	C ₄₂ H ₂₇ N ₃	[2]
Molecular Weight	573.68 g/mol	[1]
Melting Point	325-330 °C	[2]
HOMO Level	~5.8 eV	[2]
LUMO Level	~2.3 eV	[2]
Absorption (λ _{max} in THF)	292 nm, 337 nm	[1]
Photoluminescence (λ _{em} in THF)	343 nm, 358 nm	[1]

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

TPBi is an electron-deficient molecule commonly employed as an electron transport layer (ETL) and a hole-blocking layer (HBL) in OLEDs.[\[3\]](#) Its low-lying LUMO energy level facilitates efficient electron injection from the cathode, while its deep HOMO level effectively blocks holes from passing into the ETL, thereby confining charge recombination to the emissive layer and enhancing device efficiency.[\[3\]\[4\]](#)

Physicochemical Properties of TPBi:

Property	Value	Reference
CAS Number	192198-85-9	[4]
Molecular Formula	C ₄₅ H ₃₀ N ₆	[4]
Molecular Weight	654.76 g/mol	[4]
HOMO Level	6.2 eV	[3]
LUMO Level	2.7 eV	[3]
Glass Transition Temp. (T _g)	124 °C	[3]

Quantitative Performance Data in OLEDs

The performance of OLEDs utilizing TCP and TPBi is highly dependent on the device architecture, the choice of emissive dopant, and the fabrication process. Below are tables summarizing representative performance data from published research.

Table 1: Performance of Blue Phosphorescent OLEDs with TCP as a Host Material

Device Structure	Dopant	EQEmax (%)	Current Efficiency (cd/A)	Power Efficiency (lm/W)	Turn-on Voltage (V)	Reference
ITO/TAPC/ TCP:Flrpic (8%)/TPBi/ LiF/Al	Flrpic	19.6	45.0	38.1	2.9	[3]
ITO/TAPC/ TCP:Flrpic (10%)/TPBi /LiF/Al	Flrpic	20.4	50.0	44.8	3.1	[3]

Table 2: Performance of OLEDs with TPBi as the Electron Transport Layer

Device Structure	Emitter	EQEmax (%)	Current Efficiency (cd/A)	Power Efficiency (lm/W)	Max. Luminance (cd/m ²)	Reference
ITO/PEDO						
T:PSS/CBP :Ir(mppy) ₃ /TPBi/LiF/AI	Ir(mppy) ₃ (Green)	-	26.1	12.2	-	[3]
ITO/TAPC/TCTA:Ir(MDQ) ₂ (acac) (8%)/TPBi/LiF/AI	Ir(MDQ) ₂ (acac) (Red)	-	-	-	-	[5]
ITO/PEDO						
T:PSS/mcp :Flrpic/TPB i/LiF/AI	Flrpic (Blue)	-	7.4	-	5185	[6]
ITO/PEDO						
T:PSS/mcp :Flrpic/TPB i/Alq ₃ /LiF/AI	Flrpic (Blue)	-	11.4	-	13054	[6]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP) via Ullmann Condensation

This protocol is a general representation of the Ullmann coupling reaction commonly used for the synthesis of TCP.

Synthesis of TCP via Ullmann Condensation

1,3,5-Tribromobenzene
Carbazole
Potassium Carbonate (K_2CO_3)
Copper(I) iodide (CuI)
1,10-Phenanthroline

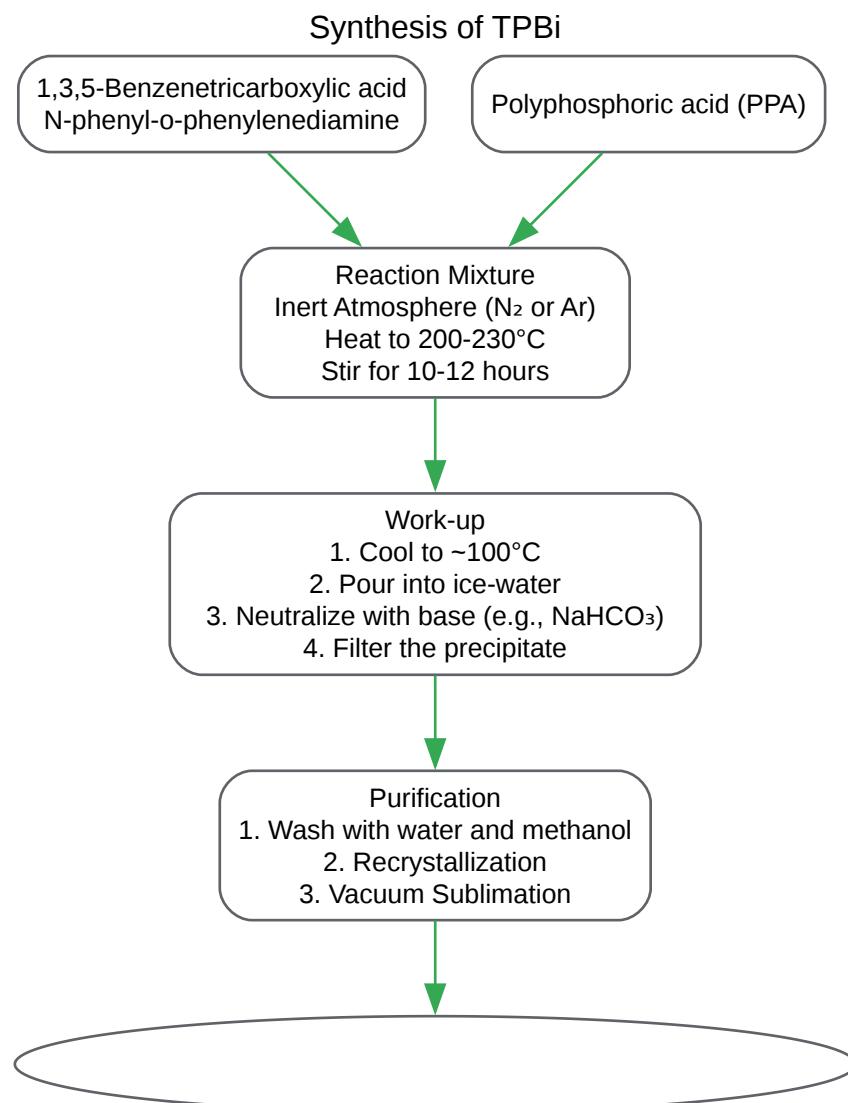
Solvent (e.g., o-Xylene or Decalin)

Reaction Mixture
Inert Atmosphere (N_2 or Ar)
Reflux at high temperature (e.g., 180-210°C)
Stir for 24-48 hours

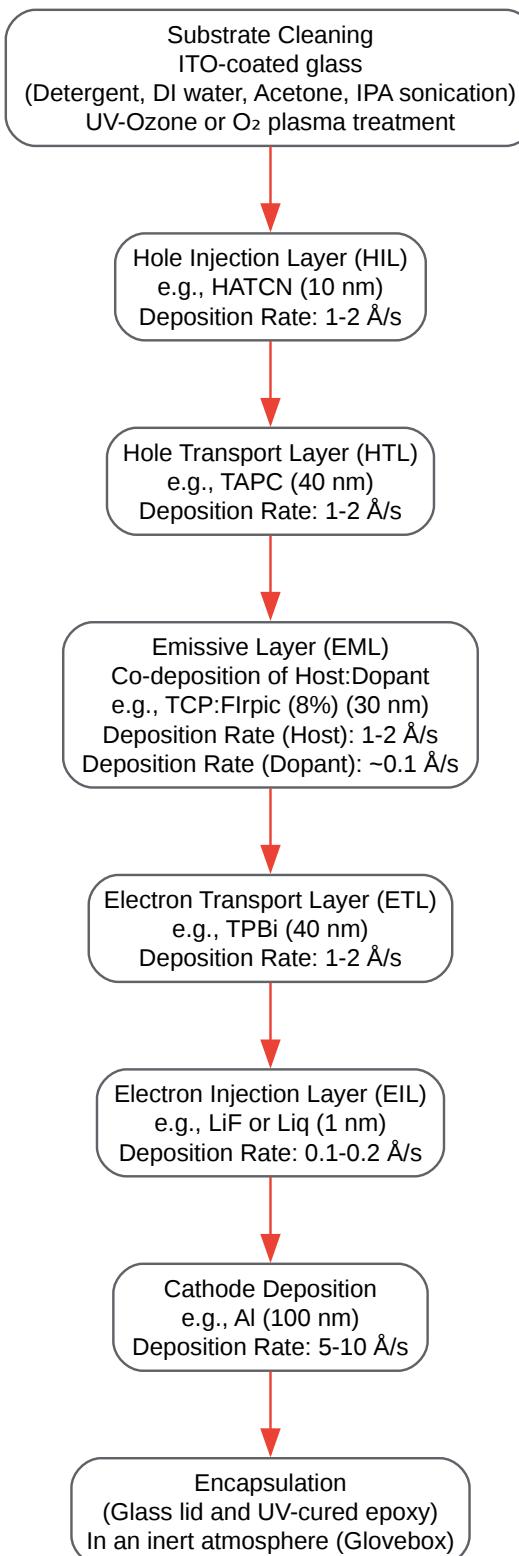
Work-up
1. Cool to room temperature
2. Filter to remove inorganic salts
3. Wash with dilute acid (e.g., HCl)
4. Wash with water and brine

Purification
1. Column Chromatography (Silica gel)
2. Recrystallization
3. Sublimation for high purity

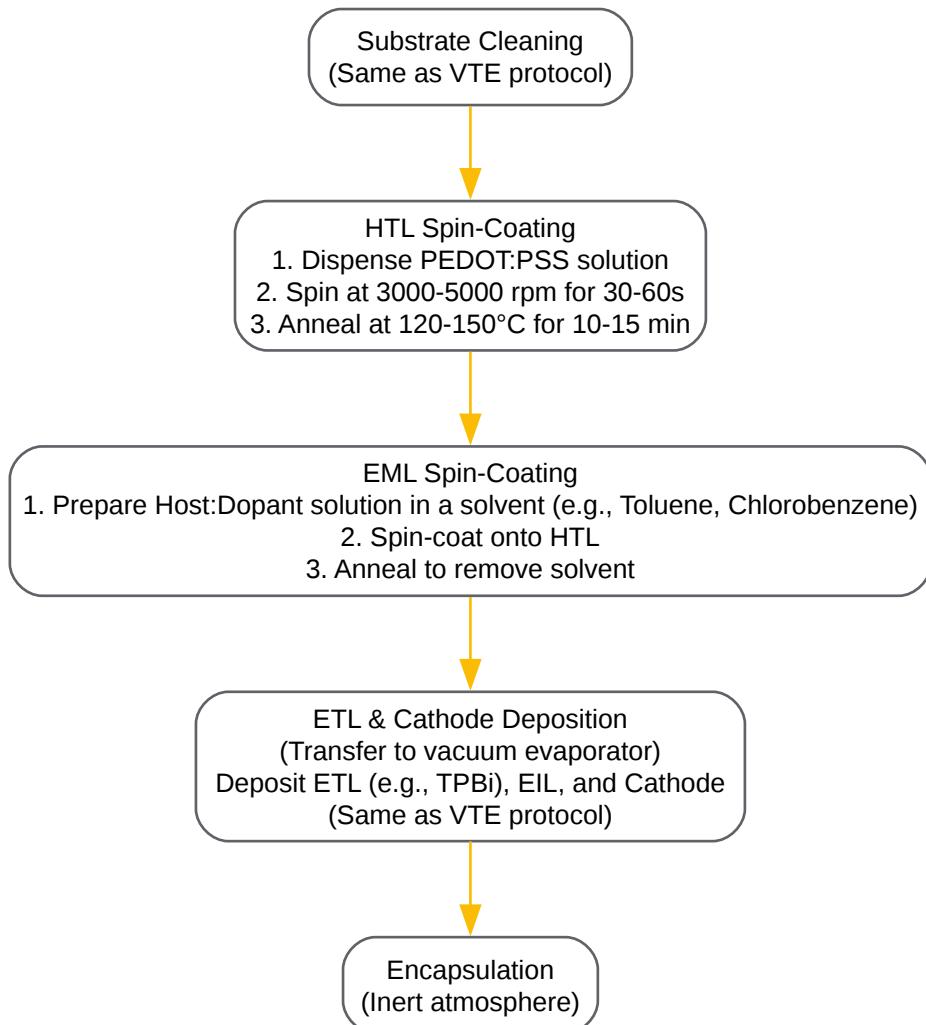




Vacuum Thermal Evaporation Workflow for OLEDs



Solution-Processed OLED Fabrication Workflow

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